![molecular formula C18H11NO4 B604633 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 18706-64-4](/img/structure/B604633.png)
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Description
“4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound. It’s a derivative of pyrano[3,2-c]quinoline .
Synthesis Analysis
A simple and efficient method has been described for the synthesis of acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones . Compounds with phenyl and alkyl substituent at C(7) and C(8), respectively, can be easily acetylated by refluxing in a mixture of acetic acid and polyphosphoric acid to give 3-acetyl-4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones in excellent yields .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed using infrared, nuclear magnetic resonance, and elemental analysis .Chemical Reactions Analysis
Compounds can be iodinated with iodine and anhydrous sodium carbonate in boiling dioxane to give 4-hydroxy-3-iodo-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones .Scientific Research Applications
Synthesis of Dihydropyrano[2,3-c]pyrazoles
This compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles . The process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . This method is advantageous due to its mild conditions, short reaction times, high yields, and the reusability of the catalyst .
Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones
The compound is involved in acid-catalyzed tandem reactions to form pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . Depending on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
Preparation of Insecticidal Heterolignans
The compound is involved in the preparation of insecticidal heterolignans . These are a class of compounds that have been shown to be effective against various types of insects .
Cyclization of Aminoanilino Lactones
The compound is used in the cyclization of aminoanilino lactones . This process is important in the synthesis of various complex molecules .
Application in Third-Generation Photovoltaics
Quinoline derivatives, such as the compound , have been used in third-generation photovoltaics . The idea behind this application is to increase the delocalization degree of the dye by extending π-spacers from quinoline to pyridocarbazole .
Synthesis of Biologically and Pharmaceutically Important Compounds
The compound can be used in the synthesis of biologically and pharmaceutically important compounds . This method is particularly effective with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
properties
IUPAC Name |
4-hydroxy-6-phenylpyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h1-10,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULHLMULLDMMOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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